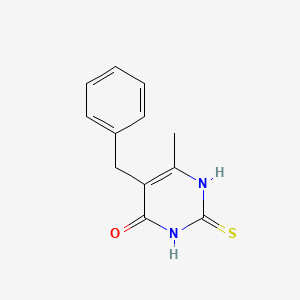

5-Benzyl-6-methylthiouracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEXCHUDIUXJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189886 | |

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36361-79-2 | |

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyl-6-methylthiouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-benzyl-6-methylthiouracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of a key β-ketoester intermediate, followed by a cyclocondensation reaction to form the target thiouracil ring system. This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes diagrammatic representations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound proceeds through two primary stages:

-

Synthesis of Ethyl 2-benzyl-3-oxobutanoate: This initial step involves the benzylation of ethyl acetoacetate. The reaction proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking a benzyl halide.

-

Synthesis of this compound: The target compound is formed through the cyclocondensation of the synthesized β-ketoester, ethyl 2-benzyl-3-oxobutanoate, with thiourea. This reaction is typically carried out in the presence of a base.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-benzyl-3-oxobutanoate

This procedure details the alkylation of ethyl acetoacetate to introduce the benzyl group.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Benzyl chloride (or benzyl bromide)

-

Absolute ethanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring. An exothermic reaction may be observed.

-

After the addition is complete, slowly add benzyl chloride (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 1 to 40 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash them with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-benzyl-3-oxobutanoate.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This section describes the formation of the thiouracil ring.

Materials:

-

Ethyl 2-benzyl-3-oxobutanoate

-

Thiourea

-

Sodium ethoxide (or sodium metal in ethanol)

-

Absolute ethanol

-

Hydrochloric acid (for neutralization)

Procedure:

-

Prepare a solution of sodium ethoxide (2.0 equivalents) in absolute ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer. This can also be prepared by dissolving sodium metal in absolute ethanol.

-

To this basic solution, add ethyl 2-benzyl-3-oxobutanoate (1.0 equivalent) and thiourea (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (typically 5-7 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and neutralize the solution with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash it with cold water, and dry it to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters

| Step | Reactants | Base/Catalyst | Solvent | Reaction Time | Temperature |

| 1 | Ethyl acetoacetate, Benzyl chloride | Sodium ethoxide | Absolute ethanol | 1 - 40 hours | Reflux |

| 2 | Ethyl 2-benzyl-3-oxobutanoate, Thiourea | Sodium ethoxide | Absolute ethanol | 5 - 7 hours | Reflux |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| Ethyl 2-benzyl-3-oxobutanoate | C₁₃H₁₆O₃ | 220.26 | 41.74[1] |

| This compound | C₁₂H₁₂N₂OS | 232.30 | N/A |

Note: A specific yield for the cyclocondensation of ethyl 2-benzyl-3-oxobutanoate with thiourea to produce this compound is not explicitly available in the searched literature. The yield for the analogous synthesis of 6-methylthiouracil is reported to be in the range of 71-91%.

Visualization of Synthesis Pathway and Workflow

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

¹H NMR (DMSO-d₆, 250 MHz):

A spectrum for a compound identified as "6-BENZYL-2-THIOURACIL" is available and is presumed to be the target compound given the synthesis route.[2] The chemical shifts (δ) are reported in ppm.

-

Aromatic Protons (C₆H₅): Expected in the range of 7.2-7.4 ppm (multiplet).

-

CH₂ (Benzyl): A singlet is expected around 3.6-3.8 ppm.

-

CH₃ (Methyl): A singlet is expected around 2.1 ppm.

-

NH Protons (Thiouracil ring): Two broad singlets are expected at higher chemical shifts, typically above 10 ppm.

Expected IR Spectroscopy Data:

-

N-H stretching: Broad bands in the region of 3100-3300 cm⁻¹.

-

C=O stretching (Amide): A strong absorption band around 1650-1700 cm⁻¹.

-

C=S stretching (Thioamide): A band in the region of 1200-1250 cm⁻¹.

-

C-H stretching (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): An exact mass of 232.0721 g/mol would be expected for C₁₂H₁₂N₂OS. The mass spectrum should show a prominent peak at m/z = 232.

References

Technical Guide to the Physicochemical Properties of Substituted Thiouracils: A Focus on 5-Benzyl-6-methylthiouracil Analogs

Physicochemical Properties

The physicochemical properties of thiouracil derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates their therapeutic efficacy. Below is a summary of the available data for key analogs.

Table 1: Physicochemical Properties of 5-Benzyl-6-methylthiouracil and Related Analogs

| Property | This compound (Predicted/Calculated) | 6-Methyl-2-thiouracil | 6-Benzyl-2-thiouracil |

| Molecular Formula | C₁₂H₁₂N₂OS | C₅H₆N₂OS | C₁₁H₁₀N₂OS |

| Molecular Weight | 232.30 g/mol | 142.18 g/mol | 218.28 g/mol [1] |

| Melting Point | Not Available | ~330 °C (decomposes)[2] | Not Available |

| Appearance | Not Available | White crystalline powder | Light yellow to yellow solid[1] |

| Solubility | Not Available | - Insoluble in water.[3] - Slightly soluble in ethanol and methanol.[4] - Soluble in DMSO (28 mg/mL).[3] | - Soluble in DMSO (200 mg/mL).[1] |

| pKa | Not Available | Not Available | Not Available |

| logP | Not Available | Not Available | Not Available |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline generalized methodologies applicable to thiouracil derivatives.

A common and effective method for the synthesis of 6-substituted-2-thiouracils involves the condensation of a β-ketoester with thiourea in the presence of a base.

Experimental Workflow: Synthesis of 6-Substituted-2-Thiouracils

Caption: General workflow for the synthesis of 6-substituted-2-thiouracils.

Protocol:

-

Reaction Setup: Dissolve the appropriate β-ketoester and thiourea in a suitable solvent, such as ethanol.

-

Base Addition: Add a base, typically sodium ethoxide, to the mixture.

-

Condensation: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction.

-

Work-up: After cooling, the reaction mixture is poured into water and acidified (e.g., with acetic acid) to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-substituted-2-thiouracil.[5]

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.[6]

Protocol:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility is a key parameter influencing bioavailability. Thermodynamic solubility provides the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a vial.[3]

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours to ensure equilibrium is reached.[3]

-

Phase Separation: The suspension is centrifuged or allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solids.[3]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.[3]

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values. NMR spectroscopy is a powerful tool for pKa determination.

Protocol:

-

Sample Preparation: A series of solutions of the compound are prepared in a suitable buffer system covering a range of pH values.

-

NMR Analysis: ¹H NMR spectra are recorded for each solution.

-

Data Analysis: The chemical shift of a proton sensitive to the ionization state of the molecule is plotted against the pH of the solution. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[8][9]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water are shaken together and allowed to separate to ensure mutual saturation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed thoroughly in a separatory funnel and allowed to equilibrate.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10][11]

Biological Activity and Signaling Pathways

Thiouracil derivatives, including 6-methyl-2-thiouracil and 6-benzyl-2-thiouracil, are primarily known for their antithyroid activity.[1][12] They are used in the treatment of hyperthyroidism.

The primary mechanism of action of thiouracil derivatives is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[4][13]

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis

Caption: Mechanism of action of thiouracil derivatives on thyroid hormone synthesis.

This inhibition leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating the symptoms of hyperthyroidism.[14] Specifically, thiouracils prevent the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines (MIT and DIT) to form T3 and T4.[14]

Recent studies have suggested that some thiouracil derivatives may also interact with other signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cell survival. Constitutive activation of the NF-κB pathway has been observed in various cancers, including thyroid cancer.[15][16][17][18]

Signaling Pathway: Overview of NF-κB Activation

Caption: Potential modulation of the NF-κB signaling pathway by thiouracil derivatives.

While the exact mechanism is still under investigation, some studies suggest that certain antithyroid agents can suppress the activation of NF-κB. This potential anti-inflammatory and anti-proliferative effect could represent a secondary therapeutic benefit of these compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Methyl-2-thiouracil purum, = 98.0 elemental analysis S 56-04-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. etj.bioscientifica.com [etj.bioscientifica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifescienceglobal.com [lifescienceglobal.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the NF-κB Pathway as a Combination Therapy for Advanced Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB signaling activation and roles in thyroid cancers: implication of MAP3K14/NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NKD2 Trigger NF-κB Signaling Pathway and Facilitates Thyroid Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 5-Benzyl-6-methylthiouracil and its Analogs in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thiouracil derivatives, with a specific focus on providing the most relevant available data for 5-Benzyl-6-methylthiouracil. Due to the limited availability of direct solubility data for this compound in public literature, this document leverages data from its close structural analog, 6-Benzyl-2-thiouracil, and other related compounds to offer a robust resource for researchers.

Introduction

This compound belongs to the thiouracil class of compounds, which are of significant interest in medicinal chemistry and drug development. Notably, several thiouracil derivatives are utilized as antithyroid agents. Their therapeutic effect is primarily mediated through the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. Understanding the solubility of such compounds in common organic solvents like dimethyl sulfoxide (DMSO) and ethanol is critical for a wide range of in vitro and in vivo studies, including compound screening, formulation development, and toxicological assessments.

Quantitative Solubility Data

Table 1: Solubility of 6-Benzyl-2-thiouracil in DMSO

| Compound Name | Solvent | Solubility | Methodological Notes |

| 6-Benzyl-2-thiouracil | DMSO | 200 mg/mL (916.25 mM)[1] | Requires ultrasonic and warming.[1] It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[1] |

| 6-Benzyl-2-thiouracil | DMSO | 180 mg/mL (824.63 mM)[2] | Sonication is recommended.[2] |

Table 2: Comparative Solubility of Other Thiouracil Derivatives in DMSO and Ethanol

| Compound Name | Solvent | Solubility |

| Methylthiouracil | DMSO | 28 mg/mL (196.93 mM)[3][4] |

| Methylthiouracil | Ethanol | Insoluble[3][4] |

| 6-Propyl-2-thiouracil | Ethanol | 16 mg/mL[5] |

| 4-Thiouracil | DMSO | ~10 mg/mL[6] |

| 4-Thiouracil | Ethanol | ~2 mg/mL[6] |

| 6-Phenyl-2-thiouracil | DMF | 20 mg/mL |

Note: Dimethylformamide (DMF) data is included for 6-Phenyl-2-thiouracil to provide additional context on solubility in a polar aprotic solvent similar to DMSO.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound, two common experimental protocols are detailed below.

1. Shake-Flask Method for Equilibrium Solubility

This traditional method determines the equilibrium solubility of a compound in a given solvent.

-

Materials: The test compound (this compound), the selected solvent (DMSO or ethanol), a constant temperature shaker or agitator, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed container. The presence of undissolved material is necessary to ensure saturation.

-

Agitate the mixture at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Separate the undissolved solid from the solution using filtration or centrifugation. Care should be taken to avoid temperature changes during this step.

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

2. High-Throughput Kinetic Solubility Assay using Filter Plates

This method is suitable for earlier stages of drug discovery where a more rapid assessment of solubility is required.

-

Materials: A stock solution of the compound in a highly soluble solvent (e.g., 10 mM in DMSO), the aqueous buffer or solvent of interest, 96-well filter plates, a liquid handling system, a plate shaker, a vacuum filtration manifold, and a plate reader for quantification.

-

Procedure:

-

Prepare a dilution series of the compound in a 96-well plate by adding the DMSO stock solution to the aqueous buffer.

-

Cover the plate and shake for a set period (e.g., 1.5-2 hours) at room temperature to allow for precipitation of the compound.

-

Filter the solutions through the filter plate into a collection plate using a vacuum manifold to remove any precipitate.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV/Vis spectroscopy or LC-MS.

-

Mandatory Visualizations

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Thiouracil derivatives, including benzylthiouracils, primarily exert their pharmacological effect by inhibiting thyroid peroxidase (TPO).[3][7] This enzyme is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzylthiouracil | Benzyl-thiouracil | Induces Nephritis | TargetMol [targetmol.com]

- 3. mims.com [mims.com]

- 4. selleckchem.com [selleckchem.com]

- 5. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Benzyl-6-methylthiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Benzyl-6-methylthiouracil, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific isomer, this document presents a standardized methodology and representative data based on closely related thiouracil analogs. The information herein is intended to serve as a practical framework for researchers involved in the synthesis, identification, and analysis of this and similar compounds.

Molecular Structure

This compound is a derivative of thiouracil, a heterocyclic compound that forms the basis for a variety of therapeutic agents. The core structure consists of a pyrimidine ring with a sulfur atom at position 2, a carbonyl group at position 4, a benzyl group at position 5, and a methyl group at position 6.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Ranges)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.20 - 7.40 | Multiplet | 5H | C₆H₅- |

| NH | 11.0 - 13.0 | Broad Singlet | 2H | N¹-H, N³-H |

| Benzyl CH₂ | ~3.8 - 4.2 | Singlet | 2H | -CH₂-Ph |

| Methyl CH₃ | ~2.1 - 2.4 | Singlet | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=S | 175 - 185 | C² |

| C=O | 160 - 170 | C⁴ |

| Aromatic C (quaternary) | 135 - 140 | C-Ar |

| Aromatic C-H | 125 - 130 | CH-Ar |

| C⁵ | 105 - 115 | C⁵ |

| C⁶ | 145 - 155 | C⁶ |

| Benzyl CH₂ | 30 - 40 | -CH₂-Ph |

| Methyl CH₃ | 15 - 25 | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data (Expected Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3300 | Medium, Broad | N-H Stretching |

| 3000 - 3100 | Medium | Aromatic C-H Stretching |

| 2850 - 3000 | Medium | Aliphatic C-H Stretching |

| ~1700 | Strong | C=O Stretching |

| 1550 - 1650 | Strong | C=C and C=N Stretching |

| 1100 - 1300 | Strong | C=S Stretching |

| 690 - 770 | Strong | Aromatic C-H Bending |

Table 3: Mass Spectrometry (MS) Data (Expected Values)

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~233.08 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | ~231.07 | Molecular ion peak (negative ion mode) |

| Fragment | ~91.05 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for thiouracil derivatives. These protocols can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a standard pulse program for proton NMR.

-

Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1.0 s.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a proton-decoupled pulse program.

-

Typical parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2.0 s.

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Perform 16 scans for both the background and the sample.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: Use the instrument's software to perform a background correction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to m/z 50-500.

-

Use nitrogen as the sheath and auxiliary gas.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

This guide provides a foundational understanding and practical approach for the spectroscopic analysis of this compound. Researchers can utilize the provided expected data and detailed protocols as a benchmark for their experimental work, facilitating the accurate identification and characterization of this and related compounds.

Crystal Structure Analysis of 5-Benzyl-6-methylthiouracil: A Case of Undetermined Structure and a Proposed Analogous Study

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of a molecule is paramount for predicting its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide was intended to provide an in-depth technical overview of the crystal structure of 5-Benzyl-6-methylthiouracil. However, a thorough search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the definitive crystal structure of this compound has not been publicly reported.

The absence of a deposited crystallographic information file (CIF) or related publications prevents the detailed analysis of its unit cell parameters, bond lengths, bond angles, and intermolecular interactions. Consequently, the generation of a comprehensive technical guide with quantitative data tables and specific experimental protocols for this compound is not possible at this time.

Proposed Alternative: Analysis of a Structurally Related Compound

To illustrate the principles and methodologies of crystal structure analysis that would be applied to this compound, this guide will instead focus on a closely related and structurally characterized molecule: 1-Benzyl-6-chlorouracil . The synthesis and X-ray analysis of this compound have been reported, providing the necessary data to construct a detailed technical guide as originally requested. This analogous study will serve as a valuable reference for the type of analysis that would be conducted on this compound once its crystal structure becomes available.

The following sections will provide a detailed examination of the experimental protocols, crystallographic data, and structural features of 1-Benzyl-6-chlorouracil, presented in the requested format.

Experimental Protocols for 1-Benzyl-6-chlorouracil

The synthesis and crystallization of 1-Benzyl-6-chlorouracil are crucial steps for obtaining single crystals suitable for X-ray diffraction analysis. The reported methodology provides a clear pathway for the preparation of this class of compounds.

Synthesis of 1-Benzyl-6-chlorouracil

The synthesis of 1-benzyl-6-chlorouracil involves a two-step process starting from 2,4,6-trichloropyrimidine.

-

Alkaline Hydrolysis of 2,4,6-trichloropyrimidine: The starting material, 2,4,6-trichloropyrimidine, is subjected to alkaline hydrolysis to yield 6-chlorouracil.

-

Benzylation of 6-chlorouracil: 6-chlorouracil is then treated with benzyl chloride in the presence of a base (such as K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO). This reaction regioselectively introduces the benzyl group at the N-1 position of the uracil ring to afford 1-benzyl-6-chlorouracil.

Crystallization

Single crystals of 1-benzyl-6-chlorouracil suitable for X-ray analysis were obtained. While the specific crystallization solvent and conditions are not detailed in the available abstract, a common method for such compounds involves dissolving the purified product in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) and allowing for slow evaporation or cooling to promote the growth of high-quality crystals.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A single crystal of appropriate dimensions was mounted on a diffractometer. X-ray diffraction data were collected using graphite-monochromated Cu-Kα radiation.

-

Data Correction: The collected intensity data were corrected for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure was solved and refined. The positions of non-hydrogen atoms were determined, and hydrogen atoms were located from a difference map. The final refinement of the structural model resulted in a residual factor (R-value), which indicates the goodness of fit between the calculated and observed diffraction data.

Data Presentation: Crystallographic Data for 1-Benzyl-6-chlorouracil

The following table summarizes the key crystallographic data for 1-Benzyl-6-chlorouracil.

| Parameter | Value |

| Chemical Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 24.745(9) Å |

| b | 7.956(2) Å |

| c | 5.629(2) Å |

| β | 107.10(3)° |

| Volume | 1058.9(6) ų |

| Z | 4 |

| Calculated Density | 1.484 g/cm³ |

| Radiation | Cu-Kα (λ = 1.54178 Å) |

| Final R-value | 0.066 |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and structural analysis of 1-Benzyl-6-chlorouracil, which would be analogous for this compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis of 1-Benzyl-6-chlorouracil.

The Core Mechanism of 5-Benzyl-6-methylthiouracil as an Antithyroid Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 5-benzyl-6-methylthiouracil. Therefore, this guide outlines its presumed mechanism of action based on the well-established activities of structurally similar thiouracil derivatives, such as propylthiouracil (PTU) and methylthiouracil. The provided experimental protocols and quantitative data are based on these analogs and serve as a foundational framework for the investigation of this compound.

Introduction

This compound is a thioamide compound with antithyroid properties.[1] Structurally related to clinically used antithyroid drugs like propylthiouracil (PTU), it is presumed to exert its therapeutic effects by inhibiting the synthesis of thyroid hormones.[2] Thiouracil derivatives are a cornerstone in the management of hyperthyroidism, a condition characterized by an overactive thyroid gland.[3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols for its evaluation, and comparative quantitative data from its close analogs.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action for thiouracil-based antithyroid drugs is the inhibition of thyroid peroxidase (TPO).[2] TPO is a key enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[4] By inhibiting TPO, this compound is expected to disrupt thyroid hormone production at two critical steps:

-

Inhibition of Iodide Organification: TPO catalyzes the oxidation of iodide ions (I⁻) to reactive iodine species, which are then incorporated into tyrosine residues on the thyroglobulin protein.[3] Thiouracil derivatives act as competitive inhibitors of TPO, preventing the iodination of thyroglobulin.[5]

-

Inhibition of Iodotyrosine Coupling: TPO also facilitates the coupling of iodinated tyrosine residues (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[2] Thiouracil compounds interfere with this coupling reaction, further reducing the synthesis of thyroid hormones.[3]

Some thiouracil derivatives, like propylthiouracil, also exhibit a secondary mechanism by inhibiting the peripheral conversion of T4 to the more potent T3 by deiodinase enzymes.[6] It is plausible that this compound may share this activity.

Signaling Pathway

The following diagram illustrates the thyroid hormone synthesis pathway and the inhibitory role of thiouracil derivatives.

Quantitative Data on TPO Inhibition by Analogous Compounds

| Compound | IC50 (µM) | Assay | Enzyme Source | Reference |

| Propylthiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [7] |

| Propylthiouracil (PTU) | 2.0 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [8] |

| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [7] |

| Methimazole (MMI) | 0.8 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [8] |

Note: The IC50 value is the concentration of an inhibitor where the enzyme activity is reduced by half. These values indicate that MMI is a more potent inhibitor of TPO in vitro than PTU.[2]

Experimental Protocols

To facilitate research into the inhibitory effects of this compound, this section details methodologies for a common in vitro TPO inhibition assay and an in vivo model of hyperthyroidism. These protocols are based on established methods for analogous antithyroid drugs.

In Vitro: Amplex® UltraRed (AUR) Thyroid Peroxidase Inhibition Assay

This high-throughput assay measures the TPO-catalyzed oxidation of the Amplex® UltraRed reagent in the presence of hydrogen peroxide (H₂O₂), which produces a fluorescent product, resorufin.[9]

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Thyroid Microsomes: Prepare thyroid microsomes from rat or porcine thyroid glands via homogenization and differential centrifugation.[9]

-

Amplex® UltraRed (AUR) Working Solution: Prepare a working solution of AUR in a suitable buffer (e.g., 200 mM potassium phosphate).

-

Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh dilution of H₂O₂ in buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the thyroid microsomal protein.

-

Add serial dilutions of the test compound to the wells.

-

Add the AUR working solution to each well.

-

Initiate the enzymatic reaction by adding the H₂O₂ solution.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin (approximately 544 nm and 590 nm, respectively).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

In Vivo: Thyroxine-Induced Hyperthyroidism Model in Rats

This model is used to evaluate the ability of a test compound to reduce elevated levels of thyroid hormones in a hyperthyroid state.[10]

-

Induction of Hyperthyroidism:

-

Administer L-thyroxine (e.g., 600 µg/kg) to rats daily for a specified period (e.g., 14 days) to induce a hyperthyroid state.[10] This will lead to a significant increase in serum T3 and T4 levels.

-

-

Treatment:

-

Divide the hyperthyroid rats into groups.

-

Administer the test compound (this compound) at various doses (e.g., 10 mg/kg) to the treatment groups daily for a defined period.[10] Include a vehicle control group and a positive control group (e.g., PTU).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples from all animals.

-

Separate the serum and measure the concentrations of T3 and T4 using appropriate methods, such as ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Compare the mean serum T3 and T4 levels in the treatment groups to those in the hyperthyroid control group.

-

A significant reduction in T3 and T4 levels in the treated groups indicates antithyroid activity.

-

Conclusion

This compound is presumed to act as an antithyroid agent primarily through the inhibition of thyroid peroxidase, a critical enzyme in thyroid hormone synthesis. While direct quantitative data for this specific compound is limited, the well-established methodologies and inhibitory concentrations of its structural analogs, propylthiouracil and methimazole, provide a strong foundation for its investigation. The Amplex® UltraRed assay and the thyroxine-induced hyperthyroidism model are robust methods for determining the in vitro and in vivo inhibitory potency of this compound. Further research to determine the specific IC50 value and in vivo efficacy of this compound is warranted to fully characterize its pharmacological profile and support its potential development as a therapeutic agent for hyperthyroidism.

References

- 1. Benzylthiouracil - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Substituted Thiouracils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted thiouracils, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, summarizing key quantitative data, detailing experimental methodologies for their evaluation, and illustrating the underlying mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Substituted thiouracils have demonstrated promising anticancer properties across a range of human cancer cell lines. Their mechanisms of action are varied, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various substituted thiouracils are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6b | 2-thiouracil-5-sulfonamide with 4-methoxyphenyl | A-2780 (Ovarian) | 7.8 ± 0.6 | [1] |

| HT-29 (Colon) | 5.2 ± 0.4 | [1] | ||

| MCF-7 (Breast) | 4.1 ± 0.3 | [1] | ||

| HepG2 (Liver) | 6.5 ± 0.5 | [1] | ||

| 6e | 2-thiouracil-5-sulfonamide with 2,3-dichlorophenyl | A-2780 (Ovarian) | 3.2 ± 0.2 | [1] |

| HT-29 (Colon) | 2.1 ± 0.1 | [1] | ||

| MCF-7 (Breast) | 1.9 ± 0.1 | [1] | ||

| HepG2 (Liver) | 2.8 ± 0.2 | [1] | ||

| 6g | 2-thiouracil-5-sulfonamide with 4-bromophenyl | A-2780 (Ovarian) | 6.5 ± 0.5 | [1] |

| HT-29 (Colon) | 4.3 ± 0.3 | [1] | ||

| MCF-7 (Breast) | 3.7 ± 0.2 | [1] | ||

| HepG2 (Liver) | 5.1 ± 0.4 | [1] | ||

| 7b | 2-thiouracil-5-sulfonamide derivative | A-2780 (Ovarian) | 9.2 ± 0.8 | [1] |

| HT-29 (Colon) | 7.5 ± 0.6 | [1] | ||

| MCF-7 (Breast) | 6.3 ± 0.5 | [1] | ||

| HepG2 (Liver) | 8.1 ± 0.7 | [1] | ||

| Compound 9 | 2-thiouracil sulfonamide derivative | CaCo-2 (Colon) | 2.82 µg/mL | [2] |

| MCF-7 (Breast) | 2.92 µg/mL | [2] | ||

| 5a | Substituted thiouracil | MCF-7 (Breast) | 11 ± 1.6 | [3] |

| 5f | Substituted thiouracil | MCF-7 (Breast) | 9.3 ± 3.4 | [3] |

| 5g | Substituted thiouracil | MCF-7 (Breast) | 21 ± 2.2 | [3] |

| 5m | Substituted uracil | HCT116 (Colorectal) | IC50 = 2.83 µg/mL (HDAC4 inhibition) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Substituted thiouracil compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted thiouracil compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms

Certain 2-thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest by inhibiting Cyclin-Dependent Kinase 2A (CDK2A).[1] CDK2A is a key regulator of the G1/S phase transition of the cell cycle.

Caption: Inhibition of CDK2A by substituted thiouracils leads to cell cycle arrest.

Some substituted uracil and thiouracil derivatives act as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the expression of tumor suppressor genes and ultimately, apoptosis.

Caption: Substituted thiouracils inhibit HDAC, leading to apoptosis.

Antibacterial and Antifungal Activities

Substituted thiouracils have also been investigated for their potential as antimicrobial agents, demonstrating activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 7c | Thiouracil derivative with acyl thiourea | Bacillus amyloliquefaciens | 8 | [4] |

| Staphylococcus aureus | 16 | [4] | ||

| Bacillus subtilis | 8 | [4] | ||

| 7m | Thiouracil derivative with acyl thiourea | Bacillus amyloliquefaciens | 16 | [4] |

| Staphylococcus aureus | 32 | [4] | ||

| Bacillus subtilis | 16 | [4] | ||

| 7u | Thiouracil derivative with acyl thiourea | Bacillus amyloliquefaciens | 4 | [4] |

| Staphylococcus aureus | 8 | [4] | ||

| Bacillus subtilis | 4 | [4] | ||

| 7v | Thiouracil derivative with acyl thiourea | Bacillus amyloliquefaciens | 8 | [4] |

| Staphylococcus aureus | 16 | [4] | ||

| Bacillus subtilis | 8 | [4] | ||

| 7d | Thiouracil derivative with triazolo-thiadiazole | Bacillus amyloliquefaciens | 4 | [5] |

| Staphylococcus aureus | 8 | [5] | ||

| Bacillus subtilis | 4 | [5] | ||

| 7g | Thiouracil derivative with triazolo-thiadiazole | Bacillus amyloliquefaciens | 8 | [5] |

| Staphylococcus aureus | 16 | [5] | ||

| Bacillus subtilis | 8 | [5] | ||

| Cu(II) complex | 6-methyl-2-thiouracil complex | S. aureus, E. coli, S. enterica, S. cerevisiae | Active | [6][7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted thiouracil compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Compound Dilution: Prepare serial twofold dilutions of the substituted thiouracil compounds in the broth directly in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Mechanism of Action: SecA Inhibition

A key antibacterial mechanism for some thiouracil derivatives is the inhibition of SecA ATPase. SecA is an essential bacterial enzyme that provides the energy for the translocation of proteins across the cytoplasmic membrane.

Caption: Inhibition of SecA ATPase by substituted thiouracils disrupts protein translocation.

Antiviral Activity

Several substituted thiouracils have been identified as having antiviral properties, particularly against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

Quantitative Antiviral Data

The antiviral activity is often determined by the concentration of the compound required to inhibit viral replication by 50% (EC50) or by plaque reduction assays.

| Compound Type | Virus | Activity | Reference |

| N- and S-substituted uracil and thiouracil glycosides | Hepatitis B Virus (HBV) | Moderate to high antiviral activities | [8] |

| 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU) | Orthopoxviruses (Vaccinia, Cowpox) | Active at ~1 µM | [9] |

| 1-cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil | Human Immunodeficiency Virus-1 (HIV-1) | Powerful inhibition | [10] |

Experimental Protocol: In Vitro Anti-HBV Assay

Materials:

-

HBV-producing cell line (e.g., HepG2.2.15)

-

Cell culture medium

-

Substituted thiouracil compounds

-

Reagents for DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

-

Cell Culture: Culture the HBV-producing cells in the presence of serial dilutions of the substituted thiouracil compounds.

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatants.

-

Viral DNA Extraction: Extract HBV DNA from the collected supernatants.

-

qPCR Analysis: Quantify the amount of HBV DNA using qPCR with primers and probes specific for the HBV genome.

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.

Antithyroid Activity

Propylthiouracil (PTU), a well-known thiouracil derivative, is used clinically to treat hyperthyroidism. Its mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[11][12]

Experimental Protocol: In Vitro TPO Inhibition Assay

Materials:

-

Thyroid microsomal fraction (source of TPO)

-

Substrate (e.g., Amplex® UltraRed)

-

Hydrogen peroxide (H2O2)

-

Substituted thiouracil compounds

-

Assay buffer

-

96-well plates

-

Fluorometric plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the thyroid microsomal fraction, the substrate, and various concentrations of the substituted thiouracil compounds in the assay buffer.

-

Initiation of Reaction: Start the enzymatic reaction by adding H2O2.

-

Incubation: Incubate the plate for a specific time at a controlled temperature.

-

Fluorescence Measurement: Measure the fluorescence of the reaction product using a fluorometric plate reader.

-

Data Analysis: Calculate the percentage of TPO inhibition for each compound concentration and determine the IC50 value.

Mechanism of Thyroid Hormone Synthesis and TPO Inhibition

Caption: Substituted thiouracils inhibit TPO, blocking thyroid hormone synthesis.

Conclusion

Substituted thiouracils represent a versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. The data and methodologies presented in this guide highlight their potential in oncology, infectious diseases, and endocrinology. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the potency and selectivity of these promising compounds for clinical applications.

References

- 1. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The way is the goal: how SecA transports proteins across the cytoplasmic membrane in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 8. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention [mdpi.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of 5-Benzyl-6-methylthiouracil: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific thermal stability and degradation profile of 5-Benzyl-6-methylthiouracil is limited. This technical guide therefore provides a comprehensive methodological framework for characterizing the thermal properties of this compound, drawing upon established analytical techniques and data from structurally related molecules. The quantitative data and degradation pathways presented herein are illustrative and intended to serve as a template for experimental investigation.

Introduction

This compound is a derivative of thiouracil, a class of compounds with significant therapeutic interest, including applications as antithyroid agents.[1][2][3] The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation strategies, and manufacturing processes. Understanding the degradation profile under thermal stress is essential for ensuring the safety, efficacy, and quality of the final drug product. This whitepaper outlines a systematic approach to evaluating the thermal stability and degradation pathways of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting thermal analysis data.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂OS | Inferred |

| Molecular Weight | 232.3 g/mol | Inferred |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Note: The molecular formula and weight are inferred from the compound name. Experimental determination is required. For related compounds like 6-methyl-2-thiouracil, the melting point is reported as decomposing at approximately 299-303°C (570-577°F).[4][5] Benzylthiouracil has a reported melting point of 496.8(1.0) K for one of its polymorphic forms.[6]

Experimental Protocols for Thermal Analysis

A multi-technique approach is recommended for a comprehensive assessment of thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

-

Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) are determined from the resulting TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and solid-state transitions, and to determine the enthalpy changes associated with these events. For a related compound, 5-fluorouracil, DSC has been used to support thermal stability studies.[7]

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 350°C).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Hot Stage Microscopy (HSM)

Objective: To visually observe physical changes in the material as a function of temperature.

Methodology:

-

Place a small amount of the sample on a microscope slide.

-

Position the slide on the heating stage of the microscope.

-

Heat the sample at a controlled rate.

-

Visually observe and record any changes in morphology, such as melting, color change, or decomposition, correlating these observations with the temperature.

Degradation Profile Analysis

Identifying the byproducts of thermal degradation is crucial for understanding the degradation mechanism and potential toxicity.

Stress Degradation Studies

Forced degradation studies under various stress conditions can provide insights into the degradation pathways. A study on a related benzyl-containing compound, 5-benzyl-1,3,4-oxadiazole-2-thiol, employed dry heat stress at 80°C for 48 hours to assess degradation.[8]

Methodology for Dry Heat Stress:

-

Place a known quantity of this compound in a controlled temperature oven at a specific temperature (e.g., 80°C, 100°C, 120°C).

-

Expose the sample for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, remove a sample and prepare it for analysis by a stability-indicating method like HPLC.

Analytical Techniques for Degradant Identification

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of degradation products by providing mass-to-charge ratio information, which aids in elucidating their chemical structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the functional groups of the molecule as it degrades, providing clues about the degradation pathway.

Illustrative Data Presentation

The following tables present hypothetical data to demonstrate how the results of thermal analysis and degradation studies for this compound could be summarized.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

| Parameter | Value | Method |

| Melting Point (Tm) | 215 °C | DSC |

| Enthalpy of Fusion (ΔHf) | 85 J/g | DSC |

| Onset of Decomposition (Tonset) | 250 °C | TGA |

| Temperature of Max. Decomposition Rate (Tmax) | 275 °C | TGA |

Table 2: Summary of Dry Heat Stress Degradation at 100°C (Hypothetical)

| Time (hours) | % Assay of this compound | Total Impurities (%) |

| 0 | 99.8 | 0.2 |

| 24 | 98.5 | 1.5 |

| 48 | 96.2 | 3.8 |

| 72 | 93.1 | 6.9 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical degradation pathways.

Caption: Experimental workflow for thermal stability assessment.

Caption: Hypothetical thermal degradation pathway.

Conclusion

A thorough investigation of the thermal stability and degradation profile of this compound is imperative for its development as a safe and effective pharmaceutical agent. The experimental framework detailed in this whitepaper, employing techniques such as TGA, DSC, and stress degradation studies coupled with advanced analytical methods, provides a robust strategy for generating the necessary data. The resulting information will be critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality of drug products containing this compound. Further research is essential to populate the illustrative data tables and pathways with experimentally verified results for this specific molecule.

References

- 1. preprints.org [preprints.org]

- 2. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents | Semantic Scholar [semanticscholar.org]

- 4. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unidentified Compound: 5-Benzyl-6-methylthiouracil Lacks Chemical Registry

An in-depth investigation to compile a technical guide on 5-Benzyl-6-methylthiouracil has revealed that this specific chemical compound does not appear to be a registered substance with a corresponding CAS (Chemical Abstracts Service) number. Extensive searches for its chemical identifiers have been unsuccessful, preventing the acquisition of the detailed experimental and quantitative data required for a comprehensive whitepaper.

Initial database searches for "this compound" did not yield a unique CAS number or other standard chemical identifiers. Instead, the searches consistently returned information for two distinct, registered compounds: Benzylthiouracil and Methylthiouracil .

Benzylthiouracil is identified by the CAS number 6336-50-1 .[1][2][3][4] Its chemical structure and properties are well-documented in various chemical databases. Similarly, Methylthiouracil is a known compound with the CAS number 56-04-2 .[5][6][7][8][9][10][11]

The absence of a specific CAS number for "this compound" suggests that this particular combination and substitution pattern on the thiouracil core may not have been synthesized, registered, or reported in the public chemical literature. Without a confirmed chemical identity, it is not possible to retrieve associated data such as experimental protocols, signaling pathway involvement, or quantitative analytical results.

Therefore, the creation of an in-depth technical guide as requested is not feasible at this time. Further research would first require the synthesis and formal characterization of "this compound" to establish its existence and properties, which would then lead to the generation of the data necessary for a comprehensive report.

References

- 1. Benzylthiouracil | C11H10N2OS | CID 685814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylthiouracil - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Benzylthiouracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CAS 56-04-2: Methylthiouracil | CymitQuimica [cymitquimica.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Methylthiouracil [medbox.iiab.me]

- 8. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 9. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methylthiouracil [webbook.nist.gov]

- 11. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note: In Vitro Antithyroid Activity Assay for 5-Benzyl-6-methylthiouracil

Introduction

Thyroid peroxidase (TPO) is a critical enzyme in the biosynthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1] Inhibition of TPO is a primary mechanism for antithyroid drugs used in the treatment of hyperthyroidism.[2] Thiouracil derivatives, such as propylthiouracil (PTU), are well-known inhibitors of TPO.[3] This document provides a detailed protocol for assessing the in vitro antithyroid activity of 5-Benzyl-6-methylthiouracil by measuring its ability to inhibit TPO. The described method is a sensitive and reliable fluorescent assay suitable for high-throughput screening.[1][4]

Principle of the Assay

The in vitro TPO inhibition assay quantifies the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of a substrate, which results in a detectable signal.[1] This protocol utilizes the Amplex® UltraRed (AUR) fluorescent substrate. TPO-mediated oxidation of AUR produces the highly fluorescent product, resorufin.[1] When an inhibitor like this compound is present, the enzymatic activity of TPO is diminished, leading to a reduced fluorescent signal. The degree of inhibition is proportional to the concentration of the test compound. By measuring fluorescence across a range of concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).[1]

Quantitative Data Presentation

While specific experimental data for this compound is not available in the public domain, the following table provides reported IC₅₀ values for well-established TPO inhibitors, Propylthiouracil (PTU) and Methimazole (MMI), to serve as a reference for data presentation and comparison.

Table 1: Example IC₅₀ Values for Reference TPO Inhibitors

| Compound | Assay Type | TPO Source | IC₅₀ (µM) | Reference |

| Propylthiouracil (PTU) | AUR-TPO | Rat Thyroid Microsomes | 1.2 | [5] |

| Methimazole (MMI) | AUR-TPO | Rat Thyroid Microsomes | 0.11 | [5] |

Mechanism of Action: TPO Inhibition by Thiouracils

Thiouracil derivatives, the class to which this compound belongs, exert their antithyroid effects primarily by inhibiting the enzyme thyroid peroxidase (TPO).[2][6] TPO is essential for two critical steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein.[2][7] By acting as a substrate for TPO, the inhibitor is oxidized and in the process inactivates the enzyme, thus blocking the production of thyroid hormones.[8][9]

Experimental Protocol: Amplex® UltraRed TPO Inhibition Assay

This protocol is adapted from established methods for assessing TPO inhibition and is suitable for determining the activity of this compound.[1][10]

1. Materials and Reagents

-

TPO Source: Rat thyroid microsomes, porcine thyroid slices, or recombinant human TPO. A method for preparing microsomes is outlined below.[1][11][12]

-

Assay Buffer: 200 mM Potassium Phosphate Buffer (pH 7.4).

-

Amplex® UltraRed (AUR) Reagent: Prepare a 25 µM working solution in assay buffer.

-

Hydrogen Peroxide (H₂O₂): Prepare a 300 µM working solution in distilled water.[1]

-

Test Compound (this compound): Prepare a stock solution (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO.

-

Positive Control (Propylthiouracil - PTU): Prepare a 1 mM stock solution in DMSO and create serial dilutions.[1]

-

Plate: 96-well or 384-well black, flat-bottom microplate.[10]

-

Instrumentation: Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

2. Preparation of Rat Thyroid Microsomes (TPO Source)

-

Excise thyroid glands from rats and immediately place them in ice-cold homogenization buffer.[1]

-

Homogenize the tissue thoroughly using a glass Dounce or mechanical homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

-

Carefully collect the supernatant and perform a high-speed centrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[1]

-

Discard the supernatant and resuspend the microsomal pellet in potassium phosphate buffer.

-

Determine the total protein concentration using a standard method (e.g., BCA protein assay).

-

Aliquot and store the microsomal preparation at -80°C until use.[1]

3. Assay Procedure

The following workflow outlines the steps for conducting the TPO inhibition assay.

Step-by-Step Method:

-

Plate Setup: In a 96-well plate, add the components in the following order:

-

Reaction Initiation: Add 25 µL of 300 µM H₂O₂ to all wells to start the enzymatic reaction.[5]

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[7]

-

Measurement: Read the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths.

4. Data Analysis

-

Background Subtraction: Subtract the fluorescence reading of the no-enzyme control wells from all other readings.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of TPO inhibition for each concentration of the test compound: % Inhibition = [1 - (Fluorescence_Test_Compound / Fluorescence_Vehicle_Control)] x 100

-

Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that causes 50% inhibition of TPO activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. etj.bioscientifica.com [etj.bioscientifica.com]

- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of the biopotency of anti-thyroid drugs using porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. T3 release from thyroid slices as an assay for thyroid stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 5-Benzyl-6-methylthiouracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of the novel compound 5-Benzyl-6-methylthiouracil. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducible and comparable results. While specific data for this compound is not yet widely published, these protocols provide a robust framework for its evaluation.

Introduction

Thiouracil derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3][4] this compound is a synthetic compound belonging to this class. Preliminary investigations into related thiouracil structures suggest potential inhibitory activity against various microbial pathogens.[3][4] Accurate and standardized antimicrobial susceptibility testing is a critical first step in evaluating the potential of this compound as a therapeutic agent. The following protocols for broth microdilution and agar disk diffusion are provided to guide researchers in this process.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously recorded to allow for clear interpretation and comparison. The following tables are templates for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | ATCC Strain No. | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) | Standard Deviation | Positive Control (Drug Name) MIC (µg/mL) |

| Staphylococcus aureus | 25923 | ||||||

| Escherichia coli | 25922 | ||||||

| Pseudomonas aeruginosa | 27853 | ||||||

| Candida albicans | 10231 | ||||||

| (Other) |

Table 2: Zone of Inhibition Diameters for this compound

| Test Microorganism | ATCC Strain No. | Disk Content (µg) | Zone Diameter (mm) - Replicate 1 | Zone Diameter (mm) - Replicate 2 | Zone Diameter (mm) - Replicate 3 | Mean Zone Diameter (mm) | Standard Deviation | Positive Control (Drug Name) Zone Diameter (mm) |

| Staphylococcus aureus | 25923 | |||||||

| Escherichia coli | 25922 | |||||||

| Pseudomonas aeruginosa | 27853 | |||||||

| Candida albicans | 10231 | |||||||

| (Other) |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][5][6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[5][6]

Materials:

-

This compound

-

Sterile 96-well microtiter plates